molecular formula C12H15N3O2 B6810124 1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one

1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one

Cat. No.: B6810124
M. Wt: 233.27 g/mol
InChI Key: OKSSPGIRTSYORI-UHFFFAOYSA-N
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Description

1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one is a compound that features a pyridine ring attached to an imidazolidine moiety via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one typically involves the reaction of pyridine-4-carboxylic acid with imidazolidine derivatives under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the pyridine and imidazolidine rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridine-4-carbonyl)piperidine
  • 1-(Pyridine-4-carbonyl)pyrazolidine
  • 1-(Pyridine-4-carbonyl)morpholine

Uniqueness

1-[3-(Pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one is unique due to its specific combination of a pyridine ring and an imidazolidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(pyridine-4-carbonyl)imidazolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-11(16)14-7-8-15(9-14)12(17)10-3-5-13-6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSSPGIRTSYORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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